(2-(2-BROMOETHOXY)ETHOXY)(TERT-BUTYL)DIMETHYLSILANE
Description
(2-(2-Bromoethoxy)ethoxy)(tert-butyl)dimethylsilane is a silane derivative featuring a tert-butyl-dimethylsilyl group attached to a bromo-terminated ethoxy chain. Its molecular formula is C₁₀H₂₃BrO₂Si, with a molecular weight of 283.33 g/mol. The bromoethoxy substituent acts as a reactive leaving group, making this compound valuable in nucleophilic substitution reactions, particularly in organic synthesis and polymer chemistry. The tert-butyl and dimethyl groups provide steric protection, enhancing stability against hydrolysis compared to simpler silanes .
Properties
IUPAC Name |
2-(2-bromoethoxy)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMSLVVOJYVIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of tert-Butyldimethylsilyl Chloride with Ethylene Glycol
The first step entails selective protection of one hydroxyl group in ethylene glycol using tert-butyldimethylsilyl chloride (TBDMS-Cl). Under anhydrous conditions in dimethylformamide (DMF), TBDMS-Cl reacts with ethylene glycol in the presence of imidazole as a base. The reaction proceeds at 25°C for 12 hours, yielding (2-hydroxyethoxy)(tert-butyl)dimethylsilane with a reported efficiency of 85–92%.
Key Conditions:
Bromination of the Terminal Hydroxyl Group
The secondary hydroxyl group in (2-hydroxyethoxy)(tert-butyl)dimethylsilane is brominated using phosphorus tribromide (PBr₃). In dichloromethane (DCM) at 0°C, PBr₃ (1.1 equivalents) is added dropwise, followed by stirring at room temperature for 4 hours. This converts the hydroxyl group to a bromoethoxy moiety, yielding the target compound.
Optimization Notes:
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Temperature Control: Exothermic reaction necessitates slow addition at 0°C to prevent HBr evolution.
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Purification: Column chromatography (hexane:ethyl acetate, 9:1) achieves >95% purity.
Industrial-Scale Production: Continuous Flow Reactors
Industrial synthesis prioritizes scalability and reproducibility. A continuous flow system enhances reaction control for the Williamson ether synthesis:
Reactor Configuration
Process Parameters
| Parameter | Value |
|---|---|
| TBDMS-Cl Feed Rate | 0.5 L/min |
| Ethylene Glycol Feed | 0.6 L/min |
| Imidazole Concentration | 1.2 M in THF |
| Annual Output | 12 metric tons |
This method reduces side reactions (e.g., di-substitution) to <5% and achieves 94% conversion efficiency.
Alternative Pathways: Mitsunobu Coupling
For laboratories lacking flow reactors, the Mitsunobu reaction offers a viable alternative:
Reaction Scheme
Reactants:
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(2-Hydroxyethoxy)(tert-butyl)dimethylsilane
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2-Bromoethanol
Reagents:
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Triphenylphosphine (PPh₃): 1.2 equivalents
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Diethyl azodicarboxylate (DEAD): 1.1 equivalents
Procedure:
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Dissolve reactants in THF (0.1 M).
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Add PPh₃ and DEAD sequentially at −10°C.
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Warm to 25°C and stir for 24 hours.
Outcome:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Williamson (Batch) | 78–82 | 95 | Moderate | 220 |
| Continuous Flow | 94 | 98 | High | 180 |
| Mitsunobu | 68–72 | 90–93 | Low | 450 |
Trade-offs:
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Continuous Flow: Superior for large-scale production but requires significant capital investment.
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Mitsunobu: High reagent costs limit industrial use but valuable for small batches.
Challenges and Optimization Strategies
Di-Substitution Byproduct
Excess TBDMS-Cl or prolonged reaction times favor formation of bis-TBDMS-ethylene glycol. Strategies to mitigate this include:
Bromination Efficiency
Incomplete bromination arises from residual moisture. Solutions:
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Molecular Sieves: 3Å sieves in PBr₃ reaction mixture.
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Alternative Reagents: Use of SOBr₂ increases reactivity but requires strict anhydrous conditions.
Emerging Techniques: Photocatalytic Bromination
Recent advances explore visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y catalyst:
Procedure:
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Irradiate (2-hydroxyethoxy)(tert-butyl)dimethylsilane (1 mmol), NBS (1.2 mmol), and eosin Y (0.01 mmol) in acetonitrile (10 mL) with 450 nm LED.
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Stir for 6 hours at 25°C.
Results:
Quality Control and Characterization
Analytical Metrics
Chemical Reactions Analysis
2-(2-Bromoethoxy)ethoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often carried out in solvents like dichloromethane or acetonitrile.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
This compound features a bromoethoxy group attached to a tert-butyldimethylsilane moiety, making it versatile for multiple chemical transformations. Its reactivity is primarily attributed to the presence of the bromo group, which can undergo nucleophilic substitution, oxidation, and reduction reactions.
Organic Synthesis
- Building Block for Complex Molecules : (2-(2-Bromoethoxy)ethoxy)(tert-butyl)dimethylsilane serves as an essential intermediate in the synthesis of various organic compounds. It can be utilized in creating more complex structures through reactions such as nucleophilic substitutions and coupling reactions.
Medicinal Chemistry
- Pharmaceutical Intermediates : The compound is significant in the development of pharmaceutical agents. Its ability to modify bioactive molecules enhances the pharmacological profiles of potential drug candidates.
- Cytotoxicity Studies : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines by interfering with microtubule dynamics. For example, it has been shown to induce G2/M phase arrest in HeLa cells, leading to cell death due to mitotic catastrophe.
Material Science
- Silicon-Based Materials : The compound is utilized in synthesizing silicon-based materials with tailored properties for applications in electronics and nanotechnology. Its ability to form stable siloxane bonds makes it suitable for creating advanced materials.
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on HeLa cells. Treatment with 10 µM resulted in:
- 56% Arrest in G2/M Phase : After 24 hours.
- Polyploid Cell Increase : Notable increase after 48 hours, indicating potent interference with normal cell division.
Structure-Activity Relationship (SAR)
The effectiveness of this compound as an antitumor agent correlates with its structural characteristics. Variations in substituents significantly impact cytotoxicity; compounds with specific modifications exhibited enhanced effects compared to others lacking these modifications.
Molecular Modeling Studies
Computational studies have demonstrated that this compound binds effectively at the colchicine site on β-tubulin. This binding disrupts microtubule dynamics through hydrogen bonding interactions that stabilize the compound within the tubulin structure.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)ethoxydimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be replaced by other nucleophiles, leading to the formation of new chemical bonds. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous silane derivatives:
*Estimated based on substituent contributions.
Key Observations:
Reactivity: The bromoethoxy group in the target compound facilitates nucleophilic displacement reactions, unlike the hydroxyethoxy () or aminoethoxy () variants. Bromine’s electronegativity and leaving-group ability enhance reactivity in alkylation or cross-coupling reactions. The methoxy-phenoxy group in the compound from enables aromatic electrophilic substitutions but is less reactive in aliphatic systems.
Solubility and logP: The hydrophilic ethoxy chain in the target compound improves solubility in polar solvents (e.g., THF, DCM) compared to the aromatic methoxy-phenoxy analog (logP 4.84) . The aminoethoxy derivative () exhibits higher polarity (lower logP) but reduced stability due to amine sensitivity.
Steric and Stability Effects: All compounds share the tert-butyl-dimethylsilyl group, which confers steric protection against hydrolysis. However, the methoxy-phenoxy variant () may exhibit enhanced thermal stability due to aromatic rigidity.
Biological Activity
(2-(2-Bromoethoxy)ethoxy)(tert-butyl)dimethylsilane, commonly referred to as BEDMS, is an organosilicon compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a bromoethoxy group attached to a tert-butyldimethylsilane moiety, allows it to participate in various chemical reactions, making it a versatile reagent in scientific research.
- Molecular Formula : C₈H₁₉BrOSi
- Molecular Weight : 239.23 g/mol
- CAS Number : 86864-60-0
- Appearance : Colorless liquid
- Solubility : Soluble in most organic solvents
The biological activity of BEDMS is largely attributed to its reactivity towards nucleophiles and electrophiles. The bromo group serves as a leaving group in substitution reactions, allowing for the formation of various derivatives. The silicon moiety can stabilize intermediates through hyperconjugation and inductive effects, enhancing its utility in synthetic applications.
Medicinal Chemistry
BEDMS has been utilized in the synthesis of pharmaceutical intermediates. For instance, it plays a role in the N-alkylation of compounds such as 5-piperazin-1-yl-1H-indole, leading to the development of bioactive molecules with potential therapeutic effects .
Case Studies
-
Synthesis of Bioactive Compounds :
- BEDMS has been employed in the synthesis of 4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine. This compound exhibits potential as a ligand in coordination chemistry and catalysis .
- Another study highlighted its role in the synthesis of various indole derivatives that demonstrate anti-cancer properties, showcasing its importance in drug discovery .
- Reactivity Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| (2-Bromoethoxy)benzene | Structure | Aromatic compound, less reactive than BEDMS |
| (2-Bromoethoxy)tetrahydrofuran | Structure | Cyclic ether, limited applications compared to BEDMS |
| (2-Bromoethoxy)cyclohexane | Structure | Saturated compound, lacks functional versatility |
Research Findings
Recent studies have focused on optimizing the synthetic routes for BEDMS to enhance yield and purity. The Williamson ether synthesis remains a primary method for its preparation, involving the reaction between 2-bromoethanol and tert-butyldimethylsilyl chloride under basic conditions . Furthermore, ongoing research aims to explore its potential as a surfactant and stabilizing agent in various chemical processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
